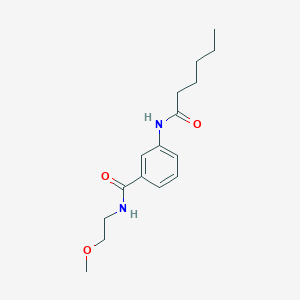

![molecular formula C18H17NO2S2 B4578999 N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide derivatives often involves reactions under controlled conditions. For instance, a study detailed the synthesis of related naphthalenesulfonamide derivatives that activate protein kinase C, highlighting the importance of the chemical structure at the end of the hydrocarbon chain (Ito et al., 1986). Another example involves the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, followed by substitution at the N-atom with alkyl/aralkyl halides, showcasing the structural versatility of naphthalenesulfonamide derivatives (Abbasi et al., 2015).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives is crucial for their chemical and biological activities. For example, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalen-1-yl substituent, used X-ray diffraction to determine the crystal structure, revealing the importance of the molecular conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives undergo various chemical reactions, influencing their chemical properties. The interaction with iodine in refluxing acetonitrile or irradiation with a high-pressure Hg lamp to yield 2-(p-tolylsulfonyl)naphthalene exemplifies the reactivity of these compounds under different conditions (Matsumoto et al., 2001).

Physical Properties Analysis

The physical properties of naphthalenesulfonamide derivatives, such as transition temperatures and optical properties, are significant for their application in materials science. A study on 2,6-disubstituted naphthalenes and related 1-benzothiophenes with butylsulfanyl and cyano or isothiocyanato terminal groups investigated these properties, demonstrating the impact of the naphthyl unit on transition temperatures and optical anisotropy (Seed et al., 2000).

Chemical Properties Analysis

The chemical properties of N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide and related compounds, such as reactivity, stability, and interaction with other molecules, are pivotal for their functionality. For instance, copper(I) complexes with NS(2)-macrocyclic ligand bearing a pendant naphthyl group showcase unique electron-transfer reduction behavior, highlighting the versatile chemical properties of naphthalenesulfonamide derivatives (Conry et al., 1999).

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Cellular Mechanisms

Naphthalenesulfonamides, including derivatives like W-7, are known to act as potent calmodulin (CaM) antagonists and influence several protein kinases at higher concentrations. These compounds exhibit selective inhibition toward certain protein kinases, impacting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly. Such inhibitors can provide a basis for developing new therapeutic agents targeting specific enzymatic pathways involved in various diseases, including cancer (Hidaka et al., 1984).

Materials Science and Solar Cell Applications

Research on naphthalene diimide (NDI) derivatives, which share structural motifs with naphthalenesulfonamides, highlights their use in high-performance perovskite solar cells (PSCs). These materials exhibit high power conversion efficiency and stability, attributed to their semiconducting properties and ability to facilitate electron mobility. Such compounds, through their structural rigidity and electronic properties, contribute to the development of stable and efficient photovoltaic devices (Jung et al., 2018).

Water Treatment and Environmental Remediation

Naphthalenesulfonamide derivatives are explored for environmental applications, such as the degradation of pollutants in water. The study on the ozonation of naproxen, a nonsteroidal anti-inflammatory drug, with naphthalenesulfonamide derivatives demonstrates the potential of these compounds in enhancing wastewater treatment processes. Advanced oxidation processes facilitated by such compounds can achieve higher degradation efficiencies of pharmaceutical contaminants in water (Patel et al., 2019).

Antibacterial Applications

Synthetic naphthalenesulfonamides have shown potent antibacterial activity against various bacterial strains. The structure-activity relationship of these compounds underscores their potential as scaffolds for developing new antibacterial agents. Through chemical modifications, these compounds can be tailored to target specific bacterial pathogens, addressing the growing concern of antibiotic resistance (Abbasi et al., 2015).

Propiedades

IUPAC Name |

N-(2-phenylsulfanylethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-23(21,19-12-13-22-17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14,19H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXJDGFQWRFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(phenylsulfanyl)ethyl]naphthalene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)

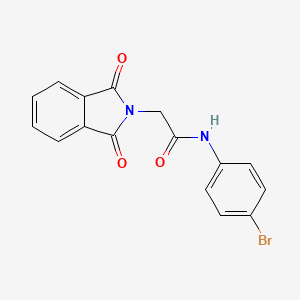

![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)

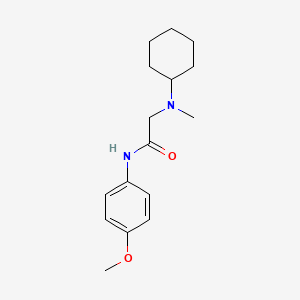

![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)

![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)

![3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)

![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)